2'-Deoxyuridine-d2

描述

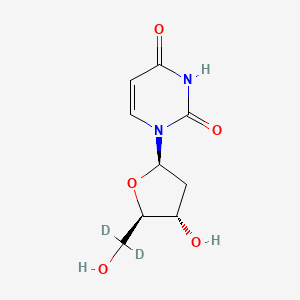

Structure

3D Structure

属性

IUPAC Name |

1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-YNJVSGIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxyuridine-d2: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for 2'-Deoxyuridine-d2, a deuterated analog of the naturally occurring nucleoside. This document is intended for researchers in the fields of molecular biology, medicinal chemistry, and drug development who utilize isotopically labeled compounds for mechanistic studies, as internal standards, or as precursors for the synthesis of novel therapeutic agents.

Core Chemical Properties

This compound, also known as Uracil deoxyribose-d2, is a stable isotope-labeled version of 2'-deoxyuridine where two hydrogen atoms on the uracil base have been replaced by deuterium. This isotopic substitution makes it a valuable tool for a variety of research applications, particularly in studies involving mass spectrometry-based analysis.

Below is a summary of the key chemical and physical properties of this compound. For comparative purposes, data for the non-deuterated 2'-Deoxyuridine is also provided where available.

| Property | This compound | 2'-Deoxyuridine |

| Molecular Formula | C₉H₁₀D₂N₂O₅[1][2] | C₉H₁₂N₂O₅[3] |

| Molecular Weight | 230.2 g/mol [1][2] | 228.2 g/mol [3] |

| CAS Number | 40632-23-3[1][2] | 951-78-0[3] |

| Appearance | Solid[1][2] | White to pale cream crystals or powder[4][5] |

| Melting Point | Data not available | 164-167 °C[2] |

| Solubility | DMF: 16 mg/mL[1][2]DMSO: 10 mg/mL[1][2]Ethanol: Slightly soluble[1][2]PBS (pH 7.2): 5 mg/mL[1][2] | Water: 50 mg/mLDMSO: ~10 mg/mL[3]Dimethyl formamide: ~16 mg/mL[3] |

| Purity | ≥99% deuterated forms (d1-d2)[2] | ≥98%[4][5] |

| Storage Temperature | -20°C[2] | -20°C[3] |

Synthesis of this compound: Methodologies and Experimental Protocols

One potential approach is the enzymatic synthesis starting from deuterated uracil. This method offers high stereoselectivity and avoids the use of hazardous reagents.

Proposed Enzymatic Synthesis Protocol

This protocol is based on the general principles of enzymatic synthesis of nucleosides and would need to be optimized for the specific deuterated substrate.

Materials:

-

Uracil-d2 (deuterated at positions 5 and 6)

-

2-Deoxy-D-ribose-1-phosphate

-

Uridine phosphorylase (UP) or a whole-cell catalyst expressing the enzyme

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup: Dissolve Uracil-d2 and an equimolar amount of 2-Deoxy-D-ribose-1-phosphate in the phosphate buffer.

-

Enzymatic Reaction: Add uridine phosphorylase to the reaction mixture. The enzyme catalyzes the reversible phosphorolysis of uridine, and by Le Chatelier's principle, driving the reaction towards synthesis by providing an excess of the sugar phosphate.

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37-60°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction has reached completion or equilibrium, quench the reaction by heating or by adding a denaturing agent.

-

Purification: Purify the resulting this compound from the reaction mixture using column chromatography or preparative HPLC.

-

Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy to verify the incorporation and position of the deuterium atoms.

Another plausible chemical synthesis route involves the direct glycosylation of silylated deuterated uracil with a protected deoxyribofuranosyl chloride.

General Chemical Synthesis Workflow

Caption: General workflow for the chemical synthesis of this compound.

Biological Role and Signaling Pathway Involvement

2'-Deoxyuridine and its analogs are intimately involved in the fundamental cellular processes of DNA synthesis and repair.[1] 2'-Deoxyuridine monophosphate (dUMP) serves as the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP), a crucial building block of DNA. This conversion is catalyzed by the enzyme thymidylate synthase.

The metabolic pathway highlighting the central role of 2'-deoxyuridine is depicted below.

Caption: Role of 2'-deoxyuridine in the de novo synthesis of thymidylate for DNA.

Due to this central role, analogs of 2'-deoxyuridine are widely used in research and medicine. For instance, halogenated derivatives like 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) are employed to label newly synthesized DNA to study cell proliferation and DNA repair.[6][7] Furthermore, some 2'-deoxyuridine analogs act as antimetabolites and are used as antiviral and anticancer agents. These compounds can inhibit key enzymes in the nucleotide synthesis pathway or be incorporated into DNA, leading to chain termination or dysfunction.

Experimental Workflow for Studying Nucleoside Analogs

The investigation of novel nucleoside analogs like this compound in a drug development context typically follows a structured workflow, from initial in silico assessments to in vivo studies.

Caption: A typical experimental workflow for the evaluation of nucleoside analogs.

This workflow allows for a systematic evaluation of the compound's properties, efficacy, and mechanism of action, which is crucial for the development of new therapeutic agents.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals. Its chemical properties make it an ideal internal standard for mass spectrometry, and its role as a precursor in DNA synthesis pathways makes it and its analogs important subjects of study. While a specific detailed synthesis protocol is not widely published, established methods for isotopic labeling of nucleosides provide a clear path for its preparation. The understanding of its metabolic context and a structured experimental approach are key to leveraging this compound in advancing our knowledge of cellular processes and in the development of new medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. Thermo Scientific Chemicals 2'-Deoxyuridine, 98+% | Fisher Scientific [fishersci.ca]

- 3. A16026.14 [thermofisher.com]

- 4. 2'-Deoxyuridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Ethynyl-2'-deoxyuridine | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to 2'-Deoxyuridine-d2 for Researchers and Drug Development Professionals

An Overview of 2'-Deoxyuridine-d2: A Stable Isotope-Labeled Nucleoside for Quantitative Analysis

This compound is a deuterated form of the naturally occurring pyrimidine nucleoside, 2'-deoxyuridine. In this isotopologue, two hydrogen atoms on the uracil base have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This subtle yet significant modification makes this compound an invaluable tool in biomedical and pharmaceutical research, primarily serving as an internal standard for the precise quantification of its unlabeled counterpart, 2'-deoxyuridine, in biological matrices using mass spectrometry-based techniques.

The near-identical physicochemical properties of this compound to the endogenous analyte ensure that it behaves similarly during sample preparation, chromatographic separation, and ionization. However, its increased mass allows for its distinct detection by a mass spectrometer, enabling accurate correction for any analyte loss or variability during the analytical process. This technical guide provides a comprehensive overview of the properties, applications, and methodologies associated with this compound, with a focus on its use in quantitative bioanalysis and metabolic research.

Physicochemical and Isotopic Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application. The key physicochemical and isotopic data are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₀D₂N₂O₅ |

| Molecular Weight | 230.22 g/mol [1] |

| CAS Number | 40632-23-3 |

| Appearance | White to off-white solid |

| Isotopic Enrichment | Typically ≥98 atom % D[1] |

| Storage Conditions | Store at room temperature[1] |

| Stability | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years.[1] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of 2'-deoxyuridine in various biological samples, such as plasma and urine.[2] This is particularly relevant in several research areas:

-

Pharmacodynamic Studies: In the development of anticancer drugs that target thymidylate synthase, monitoring the levels of 2'-deoxyuridine can serve as a biomarker of drug efficacy.[3]

-

Metabolic Research: this compound can be used to trace the metabolic fate of exogenous deoxyuridine and to study the activity of the pyrimidine salvage pathway.

-

Clinical Diagnostics: Accurate measurement of 2'-deoxyuridine is crucial in the diagnosis and monitoring of certain metabolic disorders, such as mitochondrial neurogastrointestinal encephalomyopathy (MNGIE), a rare disease characterized by thymidine phosphorylase deficiency.[2]

Experimental Protocols

Quantification of 2'-Deoxyuridine in Biological Samples using LC-MS/MS

This section outlines a typical protocol for the quantification of 2'-deoxyuridine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing a known concentration of this compound.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2'-Deoxyuridine: Precursor ion (m/z) 229.1 → Product ion (m/z) 117.1 (corresponding to the neutral loss of the deoxyribose moiety).

-

This compound: Precursor ion (m/z) 231.1 → Product ion (m/z) 119.1.

-

-

3. Data Analysis

-

Quantify the peak areas for both 2'-deoxyuridine and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of 2'-deoxyuridine in the sample using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Method Validation Parameters

The following table presents typical validation parameters for an LC-MS/MS method for 2'-deoxyuridine quantification.

| Parameter | Typical Value |

| Linearity Range | 5 - 400 nmol/L in plasma[3] |

| Lower Limit of Quantification (LLOQ) | 5 nmol/L in plasma[3] |

| Recovery | 81.5% for 2'-deoxyuridine[3] |

| Precision (RSD%) | < 15% |

| Accuracy (%) | 85 - 115% |

Visualizing Workflows and Pathways

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantification of 2'-deoxyuridine using this compound as an internal standard.

Caption: Workflow for LC-MS/MS quantification of 2'-deoxyuridine.

Metabolic Pathway of 2'-Deoxyuridine

2'-Deoxyuridine is a key intermediate in the pyrimidine salvage pathway. Exogenously supplied 2'-deoxyuridine, or its deuterated analog, can be taken up by cells and phosphorylated by thymidine kinase to 2'-deoxyuridine monophosphate (dUMP). dUMP can then be converted to thymidine monophosphate (dTMP) by thymidylate synthase, which is a crucial step in the de novo synthesis of thymidine triphosphate (dTTP), a building block for DNA synthesis.

Caption: The pyrimidine salvage pathway and incorporation of 2'-deoxyuridine into DNA.

Chemical Synthesis of this compound

While detailed proprietary synthesis methods may vary between manufacturers, a general approach for the synthesis of this compound involves the deuteration of a suitable precursor. One plausible route is the direct exchange of the C5 and C6 protons of the uracil ring with deuterium gas in the presence of a catalyst, or through a multi-step synthesis starting from a deuterated precursor.

A general enzymatic synthesis approach could involve the deamination of 2'-deoxycytidine to 2'-deoxyuridine using cytidine deaminase in a deuterated buffer (D₂O) to facilitate the exchange of the protons at the 5 and 6 positions of the uracil ring with deuterium.

A Note on Synthesis: For researchers requiring this compound, it is typically more practical to source it from commercial suppliers who can provide a certificate of analysis detailing its chemical and isotopic purity.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis and metabolic studies. Its role as a stable isotope-labeled internal standard enables the accurate and precise measurement of 2'-deoxyuridine, providing valuable insights into drug efficacy, disease pathology, and fundamental cellular processes. The methodologies and pathways described in this guide offer a framework for the effective application of this compound in a research setting.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

2'-Deoxyuridine-d2: A Technical Guide to its Discovery, Synthesis, and Application in Scientific Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Deoxyuridine-d2, a deuterated isotopologue of the naturally occurring nucleoside 2'-Deoxyuridine. While a singular "discovery" event of this compound is not prominently documented, its scientific history is intrinsically linked to the broader development and application of stable isotope labeling in the study of nucleic acid metabolism and as internal standards in mass spectrometry-based quantification. This document details the synthesis, physicochemical properties, and key applications of this compound, offering researchers and drug development professionals a thorough understanding of its utility. Experimental protocols for its synthesis and analysis are provided, alongside visualizations of relevant biochemical pathways and analytical workflows.

Introduction: The Advent of Deuterated Nucleosides

The scientific journey of this compound is rooted in the pioneering work on isotopic labeling that began in the mid-20th century. The introduction of deuterium, a stable isotope of hydrogen, into biologically relevant molecules provided an invaluable, non-radioactive tool for tracing metabolic pathways and understanding enzymatic mechanisms. Early studies in the 1960s explored the deuterium-hydrogen exchange at various positions on pyrimidine rings, including the C-5 position of uridines, laying the groundwork for the synthesis of specifically labeled nucleosides[1]. These early investigations were primarily focused on understanding the chemical properties and reactivity of nucleic acid components.

The primary impetus for the synthesis of deuterated nucleosides like this compound arose from two key areas of research:

-

Metabolic Studies: Deuterium-labeled nucleosides serve as tracers to elucidate the intricate pathways of DNA and RNA synthesis and degradation. By following the metabolic fate of these labeled compounds, researchers can gain insights into cellular proliferation, DNA repair mechanisms, and the effects of therapeutic agents.

-

Quantitative Analysis: With the advent of mass spectrometry (MS) as a powerful analytical tool, the need for reliable internal standards became paramount. Isotopically labeled compounds, such as this compound, are ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. Their chemical and physical properties are nearly identical to their endogenous counterparts, but their increased mass allows for clear differentiation and accurate quantification.

This guide will delve into the technical aspects of this compound, from its synthesis and characterization to its modern applications in biomedical research and drug development.

Physicochemical Properties of this compound

The deuteration of 2'-Deoxyuridine at the 5 and 6 positions of the uracil ring results in a molecule with a higher molecular weight than its non-deuterated counterpart, while retaining very similar physicochemical properties. This subtle difference is the cornerstone of its utility in mass spectrometry.

| Property | 2'-Deoxyuridine | This compound |

| Molecular Formula | C₉H₁₂N₂O₅ | C₉H₁₀D₂N₂O₅ |

| Molecular Weight | 228.20 g/mol | 230.21 g/mol |

| CAS Number | 951-78-0 | 40632-23-3 |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in water, DMSO | Soluble in water, DMSO |

| ¹H NMR (D₂O) | δ 7.87 (d, 1H, H-6), 6.28 (t, 1H, H-1'), 5.88 (d, 1H, H-5), 4.47 (m, 1H, H-3'), 4.06 (m, 1H, H-4'), 3.81 (m, 2H, H-5'), 2.40 (m, 2H, H-2')[2] | The signals for H-5 and H-6 are absent or significantly reduced. |

Synthesis of this compound

Several methods can be employed for the synthesis of this compound, primarily involving the introduction of deuterium at the C-5 and C-6 positions of the uracil ring. A common and effective approach is through catalytic deuterium exchange.

Experimental Protocol: Catalytic Deuterium Exchange of 2'-Deoxyuridine

This protocol describes a general method for the deuteration of 2'-Deoxyuridine using a palladium catalyst and deuterium oxide (D₂O) as the deuterium source.

Materials:

-

2'-Deoxyuridine

-

Palladium on carbon (10% Pd/C)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Methanol-d4 (CD₃OD)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer and NMR spectrometer for characterization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2'-Deoxyuridine in D₂O.

-

Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically around 10-20 mol% relative to the substrate.

-

Deuterium Exchange: Heat the reaction mixture to reflux with vigorous stirring. The progress of the H-D exchange can be monitored by taking small aliquots of the reaction mixture, removing the catalyst by filtration, and analyzing the sample by ¹H NMR spectroscopy to observe the disappearance of the H-5 and H-6 signals. The reaction time can vary from several hours to days depending on the desired level of deuteration.

-

Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of D₂O.

-

Purification: Remove the D₂O from the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from D₂O/CD₃OD or by preparative HPLC.

-

Characterization: Confirm the identity and isotopic enrichment of the final product, this compound, using mass spectrometry (to confirm the molecular weight) and ¹H and ¹³C NMR spectroscopy (to confirm the absence of protons at the C-5 and C-6 positions).

Scientific Applications of this compound

The primary application of this compound lies in its use as an internal standard for the accurate quantification of endogenous 2'-Deoxyuridine in biological samples by isotope dilution mass spectrometry.

Internal Standard in Mass Spectrometry

In quantitative bioanalysis, variations in sample preparation, extraction efficiency, and instrument response can lead to inaccurate measurements. An ideal internal standard co-elutes with the analyte of interest and experiences the same experimental variations, thus allowing for their correction. This compound is an excellent internal standard for 2'-Deoxyuridine because:

-

Co-elution: Its chromatographic behavior is virtually identical to that of unlabeled 2'-Deoxyuridine, ensuring they are processed and analyzed together.

-

Mass Difference: The mass difference of 2 Da allows for their distinct detection by a mass spectrometer, enabling the calculation of the analyte-to-internal standard ratio.

-

No Isotopic Interference: The +2 Da mass shift is sufficient to avoid interference from the natural isotopic abundance of the unlabeled analyte.

Metabolic Pathway Elucidation

While less common than its use as an internal standard, this compound can also be used as a tracer to study the metabolism of deoxyuridine. Upon administration to cells or organisms, the deuterated nucleoside can be incorporated into DNA or catabolized. By tracking the presence of the deuterium label in various metabolites using mass spectrometry, researchers can investigate the dynamics of these pathways.

Characterization Techniques

The successful synthesis and purification of this compound must be confirmed by appropriate analytical techniques.

Mass Spectrometry

Mass spectrometry is the primary technique for confirming the isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak at m/z 231.08 [M+H]⁺, which is 2 Da higher than that of unlabeled 2'-Deoxyuridine (m/z 229.08 [M+H]⁺). The fragmentation pattern can also be analyzed to confirm the location of the deuterium labels on the uracil ring. Common fragments include the loss of the deoxyribose sugar, resulting in a deuterated uracil fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the absence of protons at the C-5 and C-6 positions of the uracil ring. The characteristic doublet for H-6 and the doublet for H-5 in the spectrum of 2'-Deoxyuridine will be absent or significantly diminished in the spectrum of this compound. The signals corresponding to the deoxyribose moiety should remain unchanged.

Conclusion

This compound, while not having a single, celebrated moment of discovery, represents a vital tool in the arsenal of researchers and drug developers. Its history is one of steady progress in the application of stable isotope labeling to solve complex biological and analytical challenges. From its conceptual origins in early studies of deuterium exchange to its routine use as an internal standard in modern bioanalytical laboratories, this compound continues to play a critical role in advancing our understanding of nucleic acid biochemistry and enabling the development of new therapeutics. This guide has provided a technical foundation for understanding and utilizing this important labeled compound.

References

An In-depth Technical Guide to the Role of 2'-Deoxyuridine-d2 in Metabolic Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of 2'-Deoxyuridine-d2, a stable isotope-labeled nucleoside, as a critical tool in metabolic research, particularly for quantifying DNA synthesis and dissecting pyrimidine metabolic pathways.

Introduction: The Significance of Isotope Tracers in Metabolism

Metabolic research relies on the ability to track the fate of molecules through complex biochemical networks. Stable isotope-labeled compounds, such as this compound, serve as powerful tracers for this purpose. This compound is a specialized form of 2'-Deoxyuridine where two hydrogen atoms on the uracil base have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen[1]. This subtle mass change allows it to be distinguished from its endogenous counterpart by mass spectrometry, making it an invaluable tool for quantitative analysis.

Its primary roles in metabolic research are twofold:

-

Metabolic Flux Analysis: As a tracer, it is used to measure the rate of DNA synthesis and cell proliferation by tracking its incorporation into newly synthesized DNA via the pyrimidine salvage pathway.

-

Quantitative Bioanalysis: As an internal standard, it enables precise quantification of endogenous 2'-deoxyuridine levels in biological samples[1].

This guide will explore the metabolic pathways in which 2'-Deoxyuridine participates, detail the experimental protocols for its use, and provide a framework for interpreting the data generated from these studies.

Metabolic Context: De Novo vs. Salvage Pathways for Pyrimidine Synthesis

To understand the role of this compound, it is essential to first understand how its unlabeled analogue, 2'-deoxyuridine, is metabolized. Eukaryotic cells produce pyrimidine nucleotides, the building blocks of DNA and RNA, through two primary routes: the de novo synthesis pathway and the salvage pathway[2][3][4].

-

De Novo Synthesis: This pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine[4]. It is an energy-intensive process that is highly active in rapidly dividing cells.

-

Salvage Pathway: This pathway recycles pre-existing nucleobases and nucleosides from the degradation of DNA and RNA or from extracellular sources[4][5][6]. This route is less energy-intensive and is crucial for tissues that have limited de novo synthesis capabilities[4].

Exogenously supplied 2'-Deoxyuridine (and its deuterated form) is primarily metabolized through the salvage pathway. A key enzyme in this process is Thymidine Kinase (TK), which phosphorylates deoxyuridine to deoxyuridine monophosphate (dUMP)[5][7][8]. This dUMP can then be converted to deoxythymidine monophosphate (dTMP) and subsequently to deoxythymidine triphosphate (dTTP), which is a direct precursor for DNA synthesis.

Experimental Application: Measuring DNA Synthesis with this compound

The core application of this compound is to measure the rate of new DNA synthesis, which serves as a direct proxy for cell proliferation. By introducing a known quantity of the deuterated tracer into a biological system (in vitro cell culture or in vivo animal model), researchers can measure its rate of incorporation into the genomic DNA of dividing cells.

The general workflow involves several key steps:

-

Labeling: Cells or animals are exposed to this compound for a defined period.

-

DNA Isolation: Genomic DNA is extracted from the cells or tissues of interest.

-

Hydrolysis: The purified DNA is enzymatically hydrolyzed into its constituent deoxynucleosides.

-

Derivatization: The deoxynucleosides are chemically modified (derivatized) to improve their volatility and detection by gas chromatography-mass spectrometry (GC-MS)[9][10].

-

Mass Spectrometry Analysis: The sample is analyzed by GC-MS or LC-MS/MS to determine the ratio of labeled (d2) to unlabeled deoxynucleosides. This ratio, known as isotopic enrichment, reflects the fraction of new DNA synthesized during the labeling period.

Detailed Experimental Protocol (Generalized)

This protocol provides a general methodology for a cell culture-based experiment. Modifications will be necessary for in vivo studies.

4.1 Materials

-

Cell line of interest (e.g., U2OS, HepG2)

-

Standard cell culture medium and supplements

-

This compound (sterile, stock solution in DMSO or PBS)

-

DNA extraction kit (e.g., Qiagen DNeasy)

-

Enzymes for DNA hydrolysis: Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase

-

Derivatization agent (e.g., for producing pentose-tetraacetate derivatives)[9][10]

-

GC-MS or LC-MS/MS system

4.2 Procedure

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.

-

Labeling: Once cells are adhered and growing, replace the medium with fresh medium containing a known final concentration of this compound (e.g., 10-100 µM). Note: A toxicity curve may be necessary to determine the optimal non-toxic concentration for your cell line[11].

-

Incubation: Culture the cells for a predetermined period (e.g., 24-48 hours), corresponding to one or more cell cycles.

-

Harvesting: Wash the cells with cold PBS, then lyse and harvest according to the DNA extraction kit protocol.

-

DNA Isolation and Quantification: Isolate genomic DNA and accurately determine its concentration and purity (A260/A280 ratio).

-

DNA Hydrolysis:

-

To ~10 µg of DNA, add Nuclease P1 in a compatible buffer. Incubate at 50°C for 1 hour.

-

Add Snake Venom Phosphodiesterase and Alkaline Phosphatase. Incubate at 37°C for 2 hours. This digests the DNA into individual deoxynucleosides.

-

-

Sample Cleanup & Analysis:

-

The resulting deoxynucleoside mixture is purified, often using solid-phase extraction[9][10].

-

For GC-MS, the sample is dried and derivatized.

-

The final sample is injected into the mass spectrometer to measure the abundance of the ions corresponding to the unlabeled and d2-labeled nucleoside of interest.

-

Data Presentation and Interpretation

5.1 Logical Framework for Calculation

The relationship between the measured isotopic enrichment and the biological process of DNA synthesis is direct. The tracer is incorporated only into newly made DNA, allowing for a quantitative distinction between pre-existing and new cellular material.

References

- 1. caymanchem.com [caymanchem.com]

- 2. microbenotes.com [microbenotes.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. thesciencenotes.com [thesciencenotes.com]

- 7. What are thymidine kinase stimulants and how do they work? [synapse.patsnap.com]

- 8. What are thymidine kinase modulators and how do they work? [synapse.patsnap.com]

- 9. Advances in the stable isotope-mass spectrometric measurement of DNA synthesis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 11. Measurement of the Incorporation and Repair of Exogenous 5-Hydroxymethyl-2′-deoxyuridine in Human Cells in Culture Using Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of 2'-Deoxyuridine-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2'-Deoxyuridine-d2. Understanding the stability profile of this deuterated nucleoside is critical for its effective use as an internal standard in pharmacokinetic studies, in the synthesis of deuterated antiviral agents, and in various research applications where isotopic labeling is employed. This document outlines the key factors influencing its stability, including chemical and enzymatic degradation pathways, and provides detailed protocols for stability assessment.

Introduction to this compound

This compound is a stable isotope-labeled version of the naturally occurring pyrimidine nucleoside, 2'-deoxyuridine. The deuterium atoms are typically located at the 5 and 6 positions of the uracil base. This isotopic labeling makes it an invaluable tool in mass spectrometry-based applications for the precise quantification of its non-deuterated counterpart. The integrity of the molecule is paramount to ensure accurate and reproducible experimental outcomes.

Chemical Stability

The chemical stability of this compound is primarily influenced by pH and temperature. While specific stability studies on the deuterated form are not extensively published, the stability of the parent compound, 2'-deoxyuridine, provides a strong foundation for understanding its behavior.

Effect of pH and Temperature:

The primary degradation pathway for 2'-deoxyuridine, and by extension its deuterated analog, is the acid-catalyzed hydrolysis of the N-glycosidic bond, which links the deoxyribose sugar to the uracil base. A study on 2'-deoxyuridine has shown that its degradation is pH-dependent, with increased rates in acidic conditions.[1] The stability is significantly higher at neutral and alkaline pH.[1]

The rate of degradation is also temperature-dependent, following the Arrhenius equation, which indicates that higher temperatures accelerate the degradation process.[1] While quantitative data for this compound is not available, the principles of the kinetic isotope effect suggest that the C-D bonds are stronger than C-H bonds. This may impart a slightly enhanced stability to the deuterated uracil ring, though the primary point of hydrolytic cleavage is the glycosidic bond, which is not deuterated. Therefore, the overall stability profile is expected to be very similar to that of 2'-deoxyuridine.

Quantitative Stability Data for 2'-Deoxyuridine:

The following table summarizes the stability data for the non-deuterated 2'-deoxyuridine.

| Condition | Parameter | Value | Reference |

| pH 1 | Degradation | Rate constants determined | [1] |

| pH 7 | Degradation | Rate constants determined | [1] |

| pH 1-12 | Stability | Studied across this range | [1] |

| Temperature | Effect on Degradation | Follows Arrhenius equation | [1] |

Enzymatic Stability

This compound can be susceptible to enzymatic degradation by nucleoside phosphorylases. These enzymes catalyze the phosphorolytic cleavage of the glycosidic bond to yield the free base (uracil-d2) and deoxyribose-1-phosphate. For instance, studies on analogues like 6-methyl-2'-deoxyuridine have demonstrated quantitative degradation by cell-free extracts of E. coli. This suggests that this compound could be similarly metabolized in biological systems.

Degradation Pathways

The principal chemical degradation pathway for this compound is the hydrolysis of the N-glycosidic bond, particularly under acidic conditions. This reaction results in the separation of the deuterated uracil base from the deoxyribose sugar.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier information.[2]

Short-Term Storage:

For short-term storage, this compound should be stored as a solid at -20°C. When preparing solutions, it is advisable to use them promptly. For aqueous solutions, it is not recommended to store them for more than one day.[3]

Long-Term Storage:

For long-term storage, this compound should be stored as a solid at -20°C. Under these conditions, the compound is reported to be stable for at least four years. If stored in solution, it is best to aliquot and freeze at -80°C to minimize freeze-thaw cycles.

Summary of Recommended Storage Conditions:

| Form | Temperature | Duration | Notes |

| Solid | -20°C | ≥ 4 years | Recommended for long-term storage. |

| Solution (Aqueous) | 4°C | ≤ 1 day | Prone to hydrolysis, especially if not at neutral pH.[3] |

| Solution (Organic) | -20°C or -80°C | Varies | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound. This protocol can be adapted based on specific experimental needs.

Objective: To determine the stability of this compound under various pH and temperature conditions.

Materials:

-

This compound

-

HPLC-grade water

-

Buffers of various pH (e.g., pH 2, 4, 7, 9)

-

HPLC system with a UV detector

-

Temperature-controlled incubator or water bath

-

Vials

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration.

-

Sample Preparation: Aliquot the stock solution into separate vials containing buffers of different pH values to achieve the desired final concentration.

-

Incubation: Incubate the vials at different temperatures (e.g., ambient, 37°C, 50°C).

-

Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Quenching (if necessary): Neutralize the pH of the acidic or basic samples to stop further degradation before analysis.

-

HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the remaining amount of this compound. A C18 column is typically suitable.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation rate constant (k) and the half-life (t½) for each condition.

Conclusion

This compound is a stable molecule when stored under appropriate conditions. As a solid at -20°C, it exhibits excellent long-term stability. In solution, its stability is pH and temperature-dependent, with a higher propensity for degradation under acidic conditions. While the deuteration may confer a minor increase in stability to the uracil ring, the overall stability profile is largely dictated by the susceptibility of the N-glycosidic bond to hydrolysis, which is comparable to its non-deuterated analog. For researchers and professionals in drug development, adherence to the recommended storage and handling guidelines is crucial to ensure the integrity and accuracy of this important analytical standard.

References

- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 2. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Deuterated Nucleoside Analogs for Researchers, Scientists, and Drug Development Professionals

An exploration into the core principles, synthesis, and therapeutic potential of deuterated nucleoside analogs, this guide provides a comprehensive overview for professionals in drug development. It details the underlying mechanism of the deuterium kinetic isotope effect, methodologies for synthesis and evaluation, and the impact on pharmacokinetic and pharmacodynamic profiles.

Deuterated nucleoside analogs represent a promising frontier in antiviral and anticancer therapy. By strategically replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, the metabolic stability of these drugs can be significantly enhanced. This modification, rooted in the kinetic isotope effect, can lead to improved pharmacokinetic profiles, greater therapeutic efficacy, and potentially reduced side effects. This guide delves into the technical intricacies of these compounds, offering a valuable resource for researchers and developers in the pharmaceutical sciences.

The Core Principle: The Deuterium Kinetic Isotope Effect

The fundamental advantage of deuterating nucleoside analogs lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are slowed down when deuterium is substituted at that position. This reduced rate of metabolism can lead to a longer drug half-life, increased systemic exposure, and a more favorable dosing regimen.

Synthesis of Deuterated Nucleoside Analogs

The synthesis of deuterated nucleoside analogs can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: This approach offers precise control over the location of deuterium incorporation. A common strategy involves the stereospecific reduction of a 3'-keto nucleoside precursor using a deuterated reducing agent like sodium triacetoxyborodeuteride. This method allows for the introduction of deuterium at specific positions on the sugar moiety. Other chemical methods include deuteration of the aglycone base.[1]

Enzymatic Synthesis: Enzymatic methods provide an efficient route to deuterated ribonucleotides and deoxyribonucleotides. These processes often start with deuterated precursors like [1-²H]-D-ribose or [4-²H]-D-ribose, which are then converted to the desired nucleotides through a series of enzymatic reactions. While potentially less versatile in terms of deuteration position compared to chemical synthesis, enzymatic routes can be highly efficient for producing specific analogs.[2]

Quantitative Data: Pharmacokinetic and Pharmacodynamic Comparisons

The strategic deuteration of nucleoside analogs can lead to significant improvements in their pharmacokinetic and pharmacodynamic profiles. The following tables summarize key quantitative data from various studies, comparing deuterated analogs to their non-deuterated counterparts.

| Compound | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Species | Reference |

| Enzalutamide | in vitro CLint (rat liver microsomes) | - | 49.7% lower | ~2 | Rat | [3] |

| in vitro CLint (human liver microsomes) | - | 72.9% lower | ~2 | Human | [3] | |

| Cmax (10 mg/kg oral) | - | 35% higher | 1.35 | Rat | [3] | |

| AUC0–t (10 mg/kg oral) | - | 102% higher | 2.02 | Rat | [3] | |

| GS-441524 Analog | IC50 (SARS-CoV-2) | ~13.3 µM | 8.1 nM | ~1642 | In vitro | [4] |

| Carbobicyclic Uridine Analog | IC50 (Antiviral Activity) | - | 6.94 µM | - | In vitro | [5] |

| CC50 (Cytotoxicity) | >40 µM | >40 µM | - | In vitro | [5] |

CLint: Intrinsic clearance; Cmax: Maximum plasma concentration; AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable time point; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

Mechanism of Action and Cellular Signaling Pathways

Deuterated nucleoside analogs, like their non-deuterated counterparts, primarily function as antiviral or anticancer agents by disrupting nucleic acid synthesis.[6] Once inside the cell, they are phosphorylated to their active triphosphate form by host or viral kinases. These triphosphates then act as competitive inhibitors of viral or cellular polymerases.[6] Incorporation of the analog into a growing DNA or RNA chain leads to chain termination, thereby halting replication.[7]

The incorporation of these analogs can trigger various cellular signaling pathways. DNA damage sensors such as ATM, ATR, and DNA-PK recognize the stalled replication forks and initiate checkpoint pathways that arrest the cell cycle to allow for DNA repair. If the damage is too extensive, these pathways can signal for apoptosis (programmed cell death).[1][7]

Cellular Activation and Mechanism of Action of Nucleoside Analogs

Caption: Cellular uptake and activation pathway of a deuterated nucleoside analog.

Experimental Workflow for Evaluating Deuterated Nucleoside Analogs

Caption: A typical experimental workflow for the preclinical evaluation of deuterated nucleoside analogs.

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a general guideline for assessing the antiviral efficacy of a deuterated nucleoside analog against a plaque-forming virus.

-

Cell Seeding: Seed a 12-well plate with a suitable host cell line at a density that will form a confluent monolayer overnight.

-

Compound Preparation: Prepare serial dilutions of the deuterated and non-deuterated nucleoside analogs in cell culture medium.

-

Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.8% methylcellulose) containing the different concentrations of the test compounds.

-

Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period that allows for plaque formation (typically 2-3 days).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration.

Animal Pharmacokinetic Study

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a deuterated nucleoside analog in a rodent model.

-

Animal Acclimation: Acclimate the animals (e.g., male Sprague-Dawley rats) to the housing conditions for at least one week before the experiment.

-

Compound Formulation: Formulate the deuterated and non-deuterated nucleoside analogs in a suitable vehicle for oral (gavage) or intravenous administration.

-

Dosing: Administer a single dose of the compound to the animals. For oral administration, fasting the animals overnight is recommended.

-

Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Sample Analysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.[8][9]

NMR and Mass Spectrometry Analysis of Deuterated Nucleosides

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the site and extent of deuteration. The disappearance or reduction in the intensity of a proton signal at a specific chemical shift indicates successful deuterium incorporation.[10] For more detailed structural analysis, 2D NMR techniques like COSY and NOESY can be employed. Deuterium NMR (²H NMR) can also be used to directly observe the deuterium nuclei.

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of deuterated nucleoside analogs in biological matrices.[11][12][13] A stable isotope-labeled internal standard (often a deuterated version of the analyte with a different degree of deuteration) is added to the samples to ensure accurate quantification. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This method provides high sensitivity and selectivity, allowing for the accurate determination of drug concentrations in complex biological samples.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Stable Isotope Labeling with 2'-Deoxyuridine-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques for stable isotope labeling of newly synthesized DNA using 2'-Deoxyuridine-d2. This method offers a powerful, non-radioactive approach for quantifying cell proliferation and DNA synthesis, leveraging the precision of mass spectrometry.

Introduction to Stable Isotope Labeling for DNA Synthesis Analysis

The study of cell proliferation is fundamental in many areas of biological research, from developmental biology to cancer therapeutics. A common method to measure cell division is to track the synthesis of new DNA. This is often achieved by introducing a labeled nucleoside analog that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.

Traditionally, radioactive isotopes like ³H-thymidine or halogenated analogs such as 5-bromo-2'-deoxyuridine (BrdU) have been used. While effective, these methods have drawbacks, including the handling of radioactive materials and the harsh denaturation conditions required for BrdU detection, which can degrade the sample.[1][2][3]

Stable isotope labeling, coupled with mass spectrometry, presents a robust alternative. By using molecules labeled with heavy, non-radioactive isotopes like deuterium (²H or d), researchers can safely and accurately quantify the rate of new DNA synthesis. This compound is a deuterated analog of the natural nucleoside 2'-deoxyuridine. As a thymidine precursor, it is recognized by the cellular machinery and incorporated into replicating DNA.[4][5] The presence of the deuterium atoms results in a mass shift that can be precisely detected and quantified by mass spectrometry, providing a direct measure of DNA replication.[6][7]

Core Principles of this compound Labeling

The fundamental principle of this technique lies in the metabolic substitution of a natural building block of DNA with a labeled counterpart.

Metabolic Pathway and Incorporation:

-

Cellular Uptake: this compound is introduced to the cells or organism and is transported into the cytoplasm.

-

Phosphorylation: Inside the cell, it enters the nucleotide salvage pathway, where it is phosphorylated by kinases to form this compound triphosphate (dUTP-d2).

-

Conversion to dTMP-d2: dUTP-d2 can be converted to 2'-deoxythymidine-d2 monophosphate (dTMP-d2) by the enzyme thymidylate synthase.

-

Incorporation into DNA: dTMP-d2 is further phosphorylated to 2'-deoxythymidine-d2 triphosphate (dTTP-d2), which is then used by DNA polymerase as a substrate for DNA synthesis. The deuterated thymidine analog is incorporated into the newly synthesized DNA strand in place of natural thymidine.[4][8]

Detection by Mass Spectrometry:

The key to this technique is the ability to distinguish between pre-existing DNA and newly synthesized DNA. The deuterium atoms in this compound make the resulting DNA "heavier." After the labeling period, genomic DNA is extracted and enzymatically hydrolyzed into its constituent deoxynucleosides. This mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[6][7][9]

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The incorporation of this compound will result in a deoxynucleoside with a higher mass than its unlabeled counterpart. By comparing the abundance of the labeled and unlabeled deoxynucleosides, the fraction of newly synthesized DNA can be calculated.[6]

Data Presentation: Quantitative Analysis

The primary output of a stable isotope labeling experiment with this compound is the mass spectral data that allows for the quantification of newly synthesized DNA. The table below presents illustrative data that one might expect from such an experiment.

| Parameter | Unlabeled (M+0) | Labeled (M+2) | Unit | Description |

| Analyte | 2'-Deoxythymidine | 2'-Deoxythymidine-d2 | - | The final incorporated and analyzed deoxynucleoside. |

| Mass-to-Charge (m/z) | 243.10 | 245.11 | Da | Expected m/z for the [M+H]⁺ ion of the respective deoxynucleoside. |

| Peak Area (Illustrative) | 8.5 x 10⁶ | 1.5 x 10⁶ | arbitrary units | Integrated peak area from the mass chromatogram. |

| Fractional Synthesis (F) | - | 15% | % | Calculated as (Area_labeled) / (Area_unlabeled + Area_labeled). |

| Detection Limit | - | ~0.1-1% | % incorporation | Estimated sensitivity of the mass spectrometry method. |

Note: The data in this table is illustrative and will vary depending on the experimental conditions, cell type, and instrumentation.

Experimental Protocols

The following is a generalized protocol for a cell culture experiment using this compound to measure DNA synthesis.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically but can range from 10 to 100 µM.

-

Labeling: Replace the existing medium with the labeling medium and incubate the cells for a specific period (e.g., 2 to 24 hours), depending on the cell cycle length and the desired temporal resolution.

-

Cell Harvesting: After the labeling period, wash the cells with phosphate-buffered saline (PBS) and harvest them by trypsinization or scraping.

Genomic DNA Extraction and Hydrolysis

-

DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.

-

Enzymatic Hydrolysis: Digest the genomic DNA into individual deoxynucleosides. A typical digestion mixture includes:

-

Nuclease P1

-

Alkaline Phosphatase

-

Appropriate buffer (e.g., Tris-HCl with MgCl₂) Incubate the mixture at 37°C for 2-4 hours.[2]

-

Sample Preparation for Mass Spectrometry

-

Protein Removal: After hydrolysis, remove the enzymes by passing the sample through a 3 kDa molecular weight cutoff filter.

-

Lyophilization: Freeze-dry the filtrate to concentrate the deoxynucleosides.

-

Reconstitution: Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).[10]

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a C18 reverse-phase column to separate the deoxynucleosides.[11]

-

Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.

-

Data Acquisition: Use multiple reaction monitoring (MRM) to specifically detect and quantify the unlabeled and d2-labeled 2'-deoxythymidine. The MRM transitions would be set for the parent ion and a characteristic fragment ion (e.g., the deoxyribose sugar loss).[12]

Advantages and Considerations

Advantages:

-

Non-Radioactive: Eliminates the safety and disposal concerns associated with radioactive isotopes.

-

High Sensitivity and Specificity: Mass spectrometry provides precise quantification and unambiguous detection of the labeled species.[6]

-

Minimal Perturbation: The use of a stable isotope-labeled analog is less likely to cause cellular toxicity compared to halogenated analogs, especially in long-term studies.[8]

-

Quantitative Data: Provides a direct and quantitative measure of the fraction of newly synthesized DNA.

Considerations:

-

Instrumentation: Requires access to a liquid chromatography-mass spectrometry system.

-

Cost: Stable isotope-labeled compounds can be more expensive than traditional reagents.

-

Metabolic Effects: As with any analog, it is important to consider any potential effects on cellular metabolism, although these are generally minimal with deuterated compounds.

References

- 1. Quantitative analysis of in vivo cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metabion.com [metabion.com]

- 4. The occurrence and consequences of deoxyuridine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The incorporation of deoxyuridine monophosphate into DNA increases the sister-chromatid exchange yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Measurement of cell proliferation by heavy water labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of the Incorporation and Repair of Exogenous 5-Hydroxymethyl-2′-deoxyuridine in Human Cells in Culture Using Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

2'-Deoxyuridine-d2: A Comprehensive Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2'-Deoxyuridine and its deuterated analogue are pyrimidine nucleosides. Understanding their physical and chemical properties is fundamental to their safe handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀D₂N₂O₅ | [1] |

| Molecular Weight | 230.2 g/mol | [1] |

| Appearance | White to off-white powder | [2][3] |

| Melting Point | 167-169 °C | [2] |

| Boiling Point | ~370.01 °C (rough estimate) | [2] |

| Solubility | - Water: 300 g/L (20 °C)[2], 50 mg/mL[3][4]- DMSO: Slightly soluble[2], 10 mg/mL[1], 45 mg/mL[5]- Methanol: Slightly soluble (when heated)[2]- Ethanol: Slightly soluble[1]- PBS (pH 7.2): 5 mg/mL[1]- 1 M NH₄OH: 50 mg/mL[3] | |

| pKa | 9.3 (in H₂O at 25 °C, uncertain) | [2] |

| Storage Temperature | 2-8°C[2] or -20°C[1] | |

| Stability | Stable for at least 4 years when stored at -20°C[1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2'-Deoxyuridine is classified with the following hazards:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Pictograms:

Signal Word: Warning[2]

Experimental Protocols

While specific experimental protocols for the safety assessment of 2'-Deoxyuridine-d2 are not detailed in the provided search results, standard methodologies for evaluating chemical hazards are well-established. The following outlines the general approaches used to determine the data presented in this guide.

Acute Oral Toxicity (LD50)

The "Up-and-Down" procedure or the "Fixed Dose" method (OECD Guidelines 425 and 420, respectively) are commonly employed. These methods involve administering the substance to a small number of animals and observing them for signs of toxicity and mortality over a set period, typically 14 days. The LD50 value, the dose lethal to 50% of the test population, is then calculated.

Skin and Eye Irritation

The Draize test (OECD Guideline 404 for skin and 405 for eye irritation) has historically been used. This involves applying the substance to the skin or into the eye of a test animal (typically a rabbit) and observing for signs of irritation such as redness, swelling, and discharge over a period of several days. In vitro methods using reconstructed human epidermis or cornea are now increasingly used as ethical alternatives.

In Vitro Genotoxicity and Mutagenicity Assays

Derivatives of 2'-Deoxyuridine, such as 5-ethynyl-2'-deoxyuridine (EdU) and bromodeoxyuridine (BrdU), have been studied for their potential cytotoxic and mutagenic effects.[6] A common assay is the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay in mammalian cells (e.g., Chinese hamster ovary cells).[6] This assay measures the frequency of mutations in the HPRT gene, which confers resistance to certain toxic purine analogues.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2'-Deoxyuridine | 951-78-0 [chemicalbook.com]

- 3. ≥98.5%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. ≥98.5%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 2'-Deoxyuridine in Human Plasma using 2'-Deoxyuridine-d2 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 2'-Deoxyuridine (dU) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates 2'-Deoxyuridine-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. This protocol is particularly relevant for pharmacodynamic studies, especially for monitoring the effects of thymidylate synthase inhibitors in cancer therapy.

Introduction

2'-Deoxyuridine is a nucleoside that can be incorporated into DNA. Its levels in biological fluids can be indicative of certain metabolic activities and are of interest in various therapeutic areas, particularly in oncology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1] A deuterated internal standard is chemically almost identical to the analyte of interest, ensuring that it experiences similar effects from sample loss during extraction, matrix effects, and instrument variability.[2] By adding a known amount of the deuterated internal standard to each sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[2]

Experimental Workflow

The overall experimental workflow for the quantification of 2'-Deoxyuridine in plasma is depicted below.

Caption: Experimental workflow for the quantitative analysis of 2'-Deoxyuridine using a deuterated internal standard.

Materials and Reagents

-

2'-Deoxyuridine (Analyte)

-

This compound (Internal Standard)

-

Human Plasma (K2EDTA)

-

Perchloric Acid (5% v/v)

-

Methanol (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Formic Acid (0.1% v/v in mobile phase)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2'-Deoxyuridine and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of 2'-Deoxyuridine by serial dilution of the primary stock solution with a methanol/water mixture.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent for spiking into samples.

Sample Preparation Protocol

-

Aliquoting: To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution.

-

Equilibration: Vortex the samples briefly to ensure thorough mixing.

-

Protein Precipitation: Add 200 µL of cold 5% perchloric acid.

-

Mixing: Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Hypercarb column (30 x 2.1 mm, 3 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Deionized Water[3] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[3] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | As required for optimal separation |

Mass Spectrometry Conditions

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Ion Spray[3] |

| MRM Transitions | See Table below |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

MRM Transitions for 2'-Deoxyuridine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2'-Deoxyuridine | 229.1 | 117.1 | 15 |

| This compound | 231.1 | 119.1 | 15 |

Data Analysis and Quantification

The quantification of 2'-Deoxyuridine is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of 2'-Deoxyuridine in the plasma samples is then determined from this calibration curve.

Calibration Curve and Linearity

A typical calibration curve for 2'-Deoxyuridine in human plasma is linear over a specific concentration range.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 10 | 0.052 |

| 25 | 0.128 |

| 50 | 0.255 |

| 100 | 0.510 |

| 250 | 1.275 |

| 500 | 2.550 |

| 1000 | 5.100 |

Note: The data presented in this table is for illustrative purposes only.

Logic of Internal Standard Correction

The use of a stable isotope-labeled internal standard is crucial for compensating for variations that can occur during the analytical process.

Caption: Principle of analytical variability correction using a stable isotope-labeled internal standard.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of 2'-Deoxyuridine in human plasma. The use of this compound as an internal standard is critical for achieving the high level of accuracy and precision required in clinical and research settings. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Measurement of Cell Proliferation Using Deuterium Oxide Labeling of 2'-Deoxyuridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the use of deuterium oxide (D₂O), or heavy water, as a stable isotope tracer for measuring cell proliferation in clinical research. The method is based on the incorporation of deuterium into the deoxyribose moiety of deoxynucleosides, including 2'-deoxyuridine, during de novo DNA synthesis in dividing cells. The level of deuterium enrichment in DNA is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), offering a safe and robust method for assessing cell kinetics in vivo.[1][2] This technique has significant applications in various fields, including oncology, immunology, and regenerative medicine.

Principle of the Method

The administration of D₂O to subjects leads to the enrichment of the body's water pool with deuterium. Through metabolic processes, this deuterium is incorporated into the C-H bonds of the deoxyribose component of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. When cells proliferate, they synthesize new DNA, thereby incorporating these deuterium-labeled dNTPs. 2'-deoxyuridine is a key precursor in the synthesis of thymidine, a fundamental component of DNA.

By isolating DNA from a cell population of interest, hydrolyzing it into its constituent deoxynucleosides, and measuring the deuterium enrichment in 2'-deoxyuridine (or other deoxynucleosides like deoxyadenosine), the fraction of newly synthesized DNA can be accurately determined.[1][2] This fraction directly corresponds to the rate of cell proliferation within the sampled population. This method offers a significant advantage over older techniques by being non-radioactive and safe for human use.[1][3]

Applications in Clinical Research

The D₂O labeling method is a versatile tool for studying cell dynamics in various clinical contexts:

-

Oncology: Measuring the proliferation rates of tumor cells to assess disease progression and response to therapy.[2]

-

Immunology: Studying the kinetics of immune cells, such as lymphocytes, to understand immune responses to vaccines and infections.

-

Hematology: Investigating the production and turnover of blood cells in hematological disorders.

-

Regenerative Medicine: Assessing the proliferation of stem cells and progenitor cells in tissue repair and regeneration.

Experimental Protocols

D₂O Administration Protocol

Objective: To achieve and maintain a target level of D₂O enrichment in the body water of the study participant.

Materials:

-

70% or 99% Deuterium Oxide (D₂O), USP grade

-

Drinking water or other palatable beverage

Procedure:

-

Baseline Sample Collection: Prior to D₂O administration, collect baseline blood and urine samples to determine natural isotopic abundance.

-

Priming Dose (Optional): To rapidly achieve the target enrichment, an initial loading dose can be administered. The volume is calculated based on the individual's total body water, which is estimated as 60% of body weight for males and 50% for females.

-

Maintenance Dosing: Following the priming dose, subjects consume smaller, regular doses of D₂O mixed with drinking water throughout the day to maintain a steady-state enrichment.[4][5] Dosing regimens can vary from 40-100 ml/day of pure D₂O for durations of 4-12 weeks, depending on the kinetics of the cell type of interest.[4][5]

-

Monitoring Body Water Enrichment: Periodically collect saliva, urine, or blood samples to monitor the level of D₂O enrichment in the body water. This is crucial for accurate modeling of cell proliferation kinetics.

Safety Considerations:

-

Transient dizziness has been reported in a small number of studies.[3][5]

-

The doses of D₂O used in these protocols are well below levels associated with toxicity.[3]

Sample Collection and Processing Protocol

Objective: To isolate DNA from the cell population of interest.

Materials:

-

Blood collection tubes (e.g., EDTA, CPT)

-

Ficoll-Paque or other density gradient medium (for lymphocyte isolation)

-

Cell lysis buffer

-

DNA extraction kit (e.g., Qiagen DNeasy)

-

Sterile, nuclease-free water and reagents

Procedure:

-

Sample Collection: Collect blood or tissue biopsies at predetermined time points during and after the D₂O labeling period.

-

Cell Isolation (if necessary): For specific cell populations like lymphocytes, isolate the cells from whole blood using density gradient centrifugation or fluorescence-activated cell sorting (FACS).[6]

-

DNA Extraction: Extract genomic DNA from the isolated cells or whole tissue using a commercial DNA extraction kit, following the manufacturer's instructions.

-

DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). Ensure a 260/280 ratio of ~1.8.

DNA Hydrolysis and Derivatization Protocol

Objective: To break down the DNA into individual deoxynucleosides and prepare them for GC-MS analysis.

Materials:

-

Nuclease P1

-

Alkaline phosphatase

-

Pentafluorobenzyl hydroxylamine (PFBHA)

-

Acetic acid

-

Ethyl acetate

Procedure:

-